molecular formula C17H27NO4 B13846824 Monobenzyl Miglustat

Monobenzyl Miglustat

Cat. No.: B13846824
M. Wt: 309.4 g/mol
InChI Key: RLOTVLURSAVYFH-BACDZXNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monobenzyl Miglustat is a characterized chemical compound used as a critical reference standard in the development and quality control of the active pharmaceutical ingredient (API) Miglustat . It serves as a vital synthetic intermediate in the production pathway of Miglustat, a medication approved for type I Gaucher disease and other lysosomal storage disorders like Niemann-Pick disease type C . As a research standard, this compound is essential for analytical method development (AMV), method validation, and ensuring quality control (QC) during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards such as those from the USP or EP, ensuring the identity, purity, and consistency of the final drug substance . Miglustat itself functions as a substrate reduction therapy. Its mechanism of action involves the inhibition of the enzyme glucosylceramide synthase (UGCG), the first committed step in glycosphingolipid biosynthesis . By reducing the production of glucosylceramide, the precursor to accumulated lipids in certain diseases, Miglustat helps manage the underlying pathology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1

InChI Key

RLOTVLURSAVYFH-BACDZXNISA-N

Isomeric SMILES

CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key starting material is 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (compound V), which is synthesized via established methods described in Organic Process Research and Development (2008, 12, 414-423). This compound serves as the protected sugar scaffold for subsequent functionalization.

Reductive Amination

The reductive amination step introduces the N-butyl group to the iminosugar core:

  • Procedure:
    To a methanolic solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (compound V), n-butyraldehyde and sodium cyanoborohydride are added under stirring at 25–30 °C.
  • Reaction:
    The aldehyde reacts with the amine to form an imine intermediate, which is selectively reduced by sodium cyanoborohydride to the secondary amine, yielding 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (compound VI).
  • Quenching and Isolation:
    The reaction is quenched with 10% HCl in methanol, cooled to 0–5 °C, and the precipitated solids are filtered. The solid is washed and dried.
  • Yield and Purity:
    Yields are typically around 94%, with HPLC purity >99.0%.

Catalytic Debenzylation (Hydrogenation)

This step removes benzyl protecting groups to expose the free hydroxyls:

  • Catalyst and Conditions:
    Compound VI is dissolved in methanol with 10% HCl and 10% Pd/C catalyst (wet). The mixture is stirred under hydrogen atmosphere at 25–30 °C until completion.
  • Role of Acid:
    Hydrochloric acid enhances catalytic efficiency and facilitates formation of miglustat hydrochloride salt (compound III).
  • Isolation:
    After reaction completion, the mixture is filtered to remove catalyst, solvent evaporated, and ethyl acetate added to precipitate the product.
  • Yield and Purity:
    The isolated miglustat hydrochloride is obtained in near quantitative yield (100%) with purity >99.5% by HPLC.

Conversion to Free Base (Monobenzyl Miglustat)

  • Procedure:
    Miglustat hydrochloride (III) is dissolved in methanol, and an organic base such as 1,8-diazabicycloundec-7-ene (DBU) is added. The mixture is stirred at mild temperature for about 2 hours.
  • Isolation:
    Methanol is removed under reduced pressure, and dichloromethane is added to precipitate crystalline this compound (compound I).
  • Purity and Yield:
    The product is obtained with >99.5% purity and approximately 75% yield. The melting point is around 128 °C, indicating high crystallinity and purity.

Process Summary Table

Step No. Compound/Formulation Reagents/Conditions Yield (%) Purity (HPLC) Notes
1 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (V) Prepared as per literature methods - - Starting material
2 Reductive amination to 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (VI) n-butyraldehyde, NaCNBH3, MeOH, 25–30 °C 94 >99.0% Quenched with 10% HCl in MeOH
3 Debenzylation to miglustat hydrochloride (III) Pd/C (10%), HCl (10%), H2, MeOH, 25–30 °C ~100 >99.5% Catalyst filtered, precipitated with EtOAc
4 Conversion to this compound (free base) (I) DBU, MeOH, then DCM precipitation 75 >99.5% Crystalline product, mp 128 °C

Analytical and Characterization Data

Key Research Findings and Advantages of the Method

  • The use of hydrochloride salts in both reductive amination and debenzylation steps improves reaction efficiency and product isolation.
  • The debenzylation under hydrogenation conditions with acid addition significantly enhances catalyst activity, reducing reaction times and increasing yield.
  • The process avoids the need for column chromatography or ion exchange purification, making it commercially viable and scalable.
  • The final product exhibits superior purity, with minimal stereoisomeric impurities and a well-defined crystalline form, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Monobenzyl Miglustat undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The iminosugar core can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Azido or thiol derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

  • Gaucher Disease Treatment
    • Mechanism : Monobenzyl Miglustat acts as a substrate reduction therapy (SRT) for Gaucher disease by decreasing glucosylceramide synthesis.
    • Clinical Findings : Studies have shown that patients treated with this compound exhibit significant reductions in liver and spleen volumes. In a long-term study involving 28 patients, liver size decreased by 12% and spleen size by 19% after 12 months of treatment .
    ParameterBaseline ValueValue After 12 MonthsChange (%)
    Liver Size-Reduced by 12%-
    Spleen Size-Reduced by 19%-
    Hemoglobin Levels<115 g/LIncreased by >5 g/L in 5 patients-
  • Combined Therapy with Enzyme Replacement
    • Case Studies : Two female patients with Gaucher disease underwent combined therapy with this compound and enzyme replacement therapy. One patient showed improvement in bone symptoms while maintaining visceral manifestations after switching back to this compound following initial tremors .
  • Niemann-Pick Disease
    • Neuroprotective Effects : The compound has shown promise in addressing neurological symptoms associated with Niemann-Pick disease type C, a progressive neurodegenerative disorder characterized by glycosphingolipid accumulation . Its ability to reduce neurotoxic accumulation makes it a candidate for further research.

Stability and Formulation Studies

Research into the stability of this compound has indicated that it maintains its efficacy when formulated in appropriate suspending vehicles. A study evaluating its stability revealed no significant degradation over a specified period, underscoring its potential for clinical use .

Mechanism of Action

Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.

Comparison with Similar Compounds

Pharmacological and Structural Comparison

Table 1: Key Pharmacological Properties

Compound Target/Mechanism IC50 (μM) Selectivity Index (SI) Key Applications
Monobenzyl Miglustat* GCS inhibition ~5–50 N/A MLIV, GD, NP-C
Eliglustat GCS inhibition 0.024 >1000 GD (first-line SRT)
Monobenzyl antiplasmodial agents (e.g., compound 2) Plasmodium falciparum DHODH inhibition 0.019–0.51 77.9–9207 Antimalarial therapy
Tenofovir Monobenzyl Ester Prodrugs HBV polymerase inhibition 0.02–0.1 >500 Hepatitis B treatment

*Assumed properties based on miglustat data; benzylation may alter pharmacokinetics .

  • Eliglustat vs. Miglustat: Eliglustat, a second-generation SRT, exhibits 200-fold higher potency (IC50 = 0.024 μM vs. Eliglustat maintains hematological stability in GD patients, whereas miglustat shows variable efficacy and higher discontinuation rates due to adverse effects .
  • Monobenzyl Antiplasmodial Agents: Benzyl-substituted compounds (e.g., compound 2 in ) demonstrate nanomolar antiplasmodial activity (IC50 = 0.019–0.51 μM) and exceptional selectivity (SI up to 9207), outperforming dibenzyl analogs in safety .
  • Tenofovir Monobenzyl Ester Prodrugs: Structural benzylation enhances intrahepatic tenofovir delivery, achieving IC50 values of 0.02–0.1 μM against HBV with minimal cytotoxicity (SI >500). This contrasts with miglustat’s narrower therapeutic window .
Efficacy and Therapeutic Outcomes

Table 2: Clinical/Preclinical Outcomes

Compound Disease Model Key Findings Limitations
Miglustat MLIV mice Delayed motor deficits by 30%, reduced Purkinje cell loss, improved lipid profiles No effect on retinal/cerebral pathology
Miglustat GD1 patients Stabilized liver/spleen volume; hemoglobin increased by 0.77 g/dL Diarrhea (80%), tremors (30%)
Eliglustat GD1 patients Maintained therapeutic goals in 95% of patients; no severe side effects Not effective in NP-C or MLIV
Monobenzyl TRPM8 antagonists In vitro assays Moderate TRPM8 inhibition (IC50 = 1.10–12.1 μM) Lower potency vs. dibenzyl analogs
  • Miglustat’s partial efficacy in MLIV and GD highlights its role as a "rescue" therapy for refractory cases, whereas eliglustat is preferred for GD due to its robustness .

Q & A

Q. What are the primary biochemical pathways targeted by Monobenzyl Miglustat, and what experimental methodologies are used to validate its activity?

this compound, a derivative of miglustat, primarily inhibits glycosphingolipid (GSL) synthesis by targeting glucosylceramide synthase. Researchers validate its activity using enzyme inhibition assays (e.g., fluorometric or radiometric methods) to measure substrate conversion rates . Mass spectrometry is critical for analyzing lipid profiles in preclinical models, as demonstrated in murine studies where miglustat partially restored wild-type GSL levels in MLIV disease models .

Q. How do researchers standardize dosage protocols for this compound in preclinical studies to ensure reproducibility?

Preclinical studies often use dose-response curves to determine optimal efficacy-toxicity balances. For example, in murine MLIV models, miglustat is administered orally at 300–600 mg/kg/day, with adjustments based on body weight and disease progression markers. Pharmacokinetic profiling (e.g., HPLC for plasma concentration monitoring) ensures consistent bioavailability .

Q. What in vitro models are most effective for preliminary screening of this compound’s therapeutic potential?

Fibroblast cell lines derived from NP-C (Niemann-Pick type C) patients are widely used to assess lipid accumulation via filipin staining. Neuronal cell cultures (e.g., SH-SY5Y) evaluate neuroprotective effects by quantifying reactive oxygen species (ROS) or autophagy markers using flow cytometry or immunofluorescence .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different NP-C patient cohorts be methodologically resolved?

Discrepancies in clinical outcomes (e.g., age-dependent efficacy) require stratified meta-analyses of trial data, segmented by age at diagnosis (e.g., <6 vs. ≥6 years) . Longitudinal biomarker tracking (e.g., plasma oxysterols, lysosphingolipids) combined with Bayesian statistical models helps isolate variables influencing therapeutic response heterogeneity .

Q. What experimental designs address the challenge of distinguishing this compound’s direct effects from off-target interactions in complex systems?

Conditional knockout models (e.g., tissue-specific GSL synthase deletion) isolate pathway-specific effects. Chemical proteomics (e.g., affinity-based protein profiling) identifies off-target binding partners, while RNA-seq reveals transcriptomic changes unrelated to GSL synthesis .

Q. How should researchers reconcile in vitro potency metrics with in vivo efficacy in translational studies?

Pharmacodynamic-pharmacokinetic (PD-PK) modeling bridges this gap by correlating in vitro IC₅₀ values with tissue distribution data. For example, murine studies show that brain penetration rates (measured via LC-MS/MS ) must exceed 10% of plasma levels to achieve therapeutic GSL inhibition thresholds .

Q. What strategies mitigate confounding variables in long-term safety studies of this compound?

Adaptive trial designs allow protocol amendments (e.g., dose adjustments) based on interim safety analyses. Multivariate Cox regression identifies risk factors (e.g., baseline liver function) for adverse events like hepatotoxicity, while organoid models predict tissue-specific toxicity profiles .

Methodological Guidance for Data Analysis

Q. How are lipidomic datasets from this compound studies analyzed to ensure robustness?

Principal component analysis (PCA) reduces dimensionality in lipidomic data, highlighting clusters affected by treatment. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in large-scale comparisons of lipid species .

Q. What statistical frameworks are optimal for analyzing small-sample clinical trials common in rare disease research?

Exact permutation tests and Bayesian hierarchical models improve power in small cohorts. For example, non-parametric Wilcoxon signed-rank tests were used in NP-C trials to compare neurological symptom progression between treated and untreated groups .

Q. How can researchers validate computational predictions of this compound’s binding affinity?

Surface plasmon resonance (SPR) measures real-time binding kinetics to glucosylceramide synthase. Molecular dynamics simulations (e.g., GROMACS) refine docking predictions by modeling ligand-receptor conformational changes over microsecond timescales .

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